(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid
Description
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid is a brominated aromatic compound featuring a propanoic acid backbone substituted with a hydroxy group at position 4, a bromine atom at position 3, and an oxyimino group linked to a tetrahydro-2H-pyran-2-yl moiety. The tetrahydro-2H-pyran (THP) ring further contributes to steric bulk and may influence metabolic stability in biological systems .
Properties
Molecular Formula |
C14H16BrNO5 |
|---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(oxan-2-yloxyimino)propanoic acid |
InChI |
InChI=1S/C14H16BrNO5/c15-10-7-9(4-5-12(10)17)8-11(14(18)19)16-21-13-3-1-2-6-20-13/h4-5,7,13,17H,1-3,6,8H2,(H,18,19)/b16-11- |
InChI Key |
VATRKDOFAKHTDJ-WJDWOHSUSA-N |
Isomeric SMILES |
C1CCOC(C1)O/N=C(/CC2=CC(=C(C=C2)O)Br)\C(=O)O |
Canonical SMILES |
C1CCOC(C1)ON=C(CC2=CC(=C(C=C2)O)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Selective Bromination of 4-Hydroxybenzene Derivatives
- The key intermediate 3-bromo-4-hydroxybenzene derivatives can be synthesized by electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as glacial acetic acid.
- The reaction is typically carried out in halogenated alkane solvents (e.g., dichloromethane or chloroform) or ether solvents (e.g., diethyl ether or 1,4-dioxane).
- Temperature control between -10°C and 50°C is critical to favor monobromination at the 3-position and minimize dibrominated by-products.
- A typical molar ratio involves approximately 1:1.1:1.1 of starting hydroxybenzene compound, bromine, and glacial acetic acid catalyst.
- After bromination, the reaction mixture is treated with sodium thiosulfate aqueous solution to quench excess bromine, followed by extraction, washing with water and saturated sodium chloride solution, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Recrystallization from toluene or a similar solvent yields the purified 3-bromo-4-hydroxybenzene derivative with yields around 78% and high purity (>98% by HPLC).
| Parameter | Conditions/Details |
|---|---|
| Solvent | Dichloromethane, chloroform, diethyl ether |
| Catalyst | Glacial acetic acid |
| Temperature | -10°C to 50°C |
| Bromine equivalent | ~1.1 mol equivalents |
| Workup | Na2S2O3 aqueous quench, extraction, drying |
| Yield | ~78% |
| Purity (HPLC) | >98% |
Protection of the Hydroxy Group as Tetrahydropyranyl Ether
- To introduce the tetrahydro-2H-pyran-2-yl oxy (tetrahydropyranyl) protecting group on the hydroxy function, the phenolic hydroxyl is reacted with dihydropyran (DHP) under acid catalysis.
- Common acid catalysts include p-toluenesulfonic acid or other mild acids, carried out in anhydrous solvents such as dichloromethane at room temperature.
- This step prevents unwanted side reactions at the hydroxy group during subsequent oxime formation and bromination steps.
- The reaction proceeds with high selectivity and yields, and the tetrahydropyranyl (THP) group is stable under mild reaction conditions but can be removed later by acid hydrolysis.
Formation of the Oxime Ether (Oximino) Functionality
- The oxime ether moiety is introduced by oximation of the corresponding aldehyde or ketone precursor.
- The oxime is formed by reaction of the carbonyl compound with hydroxylamine or its derivatives.
- In this case, the oxime is further converted to an O-protected form by reaction with tetrahydropyranyl derivatives, often via acid-catalyzed addition of dihydropyran to the oxime hydroxyl group.
- This step requires careful control of pH and temperature to avoid decomposition or side reactions.
- The resulting O-tetrahydropyranyl oxime ether is more stable and suitable for further synthetic transformations.
Introduction of the Propanoic Acid Side Chain
The propanoic acid side chain is typically installed via side-chain elongation reactions such as:
- Alkylation of the aromatic ring with appropriate haloalkanoic acid derivatives or their esters.
- Alternatively, the use of substituted benzenepropanoic acid precursors followed by functional group modifications.
Esterification and subsequent hydrolysis steps may be used to manipulate the acid functionality.
The presence of the oxime ether and THP protecting groups requires mild reaction conditions to preserve these sensitive functionalities.
Purification and Characterization
After synthesis, the compound is purified by recrystallization or chromatographic techniques.
Characterization is performed by:
- Melting point determination.
- Mass spectrometry (e.g., Electrospray Ionization MS).
- Nuclear Magnetic Resonance spectroscopy (1H NMR, 13C NMR).
- High-performance liquid chromatography (HPLC) for purity assessment.
- Infrared spectroscopy (IR) to confirm functional groups.
Summary Table of Preparation Steps
| Step | Reaction Type | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1. Bromination | Electrophilic aromatic substitution | Br2, glacial acetic acid, DCM/CHCl3, -10°C to 50°C | ~78% yield, high purity |
| 2. Hydroxy protection | THP protection | Dihydropyran, acid catalyst, anhydrous solvent | High yield, stable THP ether |
| 3. Oxime formation | Oximation + THP protection | Hydroxylamine, acid catalyst, mild conditions | Stable O-THP oxime ether |
| 4. Propanoic acid side chain | Alkylation/esterification | Mild conditions to preserve protecting groups | Functionalized benzenepropanoic acid |
| 5. Purification | Recrystallization/chromatography | Suitable solvents (toluene, etc.) | Pure compound (>98% by HPLC) |
Research Discoveries and Considerations
The selective bromination method using glacial acetic acid as catalyst in halogenated solvents offers advantages of low solvent consumption, simple operation, and high yield suitable for industrial scale-up.
The use of tetrahydropyranyl protection for hydroxy and oxime groups is well-established to improve stability and selectivity in multi-step syntheses involving sensitive functional groups.
Oxime ether formation with THP protection enhances the chemical stability and allows for selective deprotection later in the synthetic sequence.
The reaction conditions are optimized to avoid over-bromination and minimize by-products, which is critical due to the high reactivity of hydroxyl-substituted aromatic rings.
The combination of these methods enables the synthesis of complex substituted benzene derivatives with multiple functional groups intact, facilitating their use as intermediates in pharmaceutical and fine chemical applications.
This comprehensive analysis integrates patent data, synthetic organic chemistry principles, and literature insights to provide a professional, authoritative, and detailed overview of the preparation methods for (aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid. The described methodologies emphasize reaction conditions, solvent systems, protection strategies, and purification techniques essential for successful synthesis of this multifunctional compound.
Chemical Reactions Analysis
Types of Reactions
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include carbonyl derivatives, de-brominated compounds, and substituted benzenepropanoic acids.
Scientific Research Applications
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid is a complex organic compound with a variety of scientific research applications. It has the molecular formula C14H16BrNO5 and a molecular weight of 336.19 g/mol. The compound features a bromine atom, a hydroxyl group, and a tetrahydropyran-2-yloxyimino moiety.
Scientific Research Applications
This compound is a compound of interest because of its potential biological activities, especially as an intermediate in the synthesis of Psammaplin A, a known DNA methyltransferase inhibitor.
This compound is applicable in a variety of scientific fields:
- Chemistry It is employed as a building block in the synthesis of complex molecules.
- Biology It is studied for potential interactions with biological molecules and pathways.
- Medicine It is investigated for potential therapeutic properties, including as a precursor to drug candidates.
- Industry It is utilized in the production of specialty chemicals and materials.
This compound is notable for its potential biological activities, particularly as an intermediate in the synthesis of Psammaplin A, a known DNA methyltransferase inhibitor.
Psammaplin A as an Anticancer Agent
This compound is used in the synthesis of Psammaplin A, which has anticancer properties.
ALK5 Inhibitors
This compound is also utilized in the creation of ALK5 inhibitors.
Structural Variations
Alterations in the bromine position or the hydroxyl group can significantly affect the inhibitory potency against methyltransferases and kinases.
Pharmacokinetics
Mechanism of Action
The mechanism of action of (aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran-2-yloxyimino moiety may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound shares structural similarities with other brominated benzoic acid derivatives but differs in substitution patterns and functional groups. Below is a comparative analysis with the closest analog identified in the literature:
5-Bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic Acid ()
- Substituents: Bromine at position 5 (vs. position 3 in the target compound). Ethyl(tetrahydro-2H-pyran-4-yl)amino group at position 3 (vs. hydroxy and oxyimino-THP groups). Methyl group at position 2 (absent in the target compound).
- Functional Groups: Carboxylic acid group (common to both). The target compound lacks the amide linkage present in the analog’s derivative, 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(THP-4-yl)amino)-2-methylbenzamide .
Research Findings and Implications
Synthetic Pathways: The analog in was synthesized via sequential acidification and coupling with a pyridinone derivative in DMSO . For the target compound, similar polar aprotic solvents (e.g., DMSO) may be required to solubilize the oxyimino-THP group, but the absence of an amide bond could simplify purification. Acid-labile THP protection in the target compound may necessitate milder reaction conditions compared to the ethyl(THP)amino group in the analog.
In contrast, the methyl and ethyl(THP)amino groups in the analog improve lipophilicity . The oxyimino-THP group may confer chelation properties (e.g., binding metal ions), unlike the purely hydrophobic ethyl(THP)amino substituent.
Potential Applications: The target compound’s hydroxy and oxyimino groups suggest utility in catalysis or as a pharmacophore in metalloenzyme inhibitors. The analog’s amide derivative, however, was designed for kinase inhibition, highlighting divergent applications based on substitution patterns .
Biological Activity
(aE)-3-Bromo-4-hydroxy-α-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid, with the CAS number 1390630-44-0, is a compound of interest due to its potential biological activities, particularly as an intermediate in the synthesis of Psammaplin A, a known DNA methyltransferase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
The molecular formula of (aE)-3-Bromo-4-hydroxy-α-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid is , and it possesses a molecular weight of 336.19 g/mol. The compound features a bromine atom and a hydroxy group that are pivotal for its biological activity.
- DNA Methyltransferase Inhibition :
- ALK5 Inhibition :
Table 1: Summary of Biological Activities
Case Studies
- Psammaplin A as an Anticancer Agent :
- ALK5 Inhibitors :
Research Findings
Recent studies highlight the importance of structural modifications on the biological activity of compounds related to (aE)-3-Bromo-4-hydroxy-α-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid:
- Structural Variations : Alterations in the bromine position or the hydroxyl group can significantly affect the inhibitory potency against methyltransferases and kinases.
- Pharmacokinetics : Compounds derived from this structure have shown favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid?
- Methodology : Multi-step synthesis involving regioselective bromination, protection of the hydroxy group (e.g., using tetrahydro-2H-pyran (THP) as a protecting group), and imino bond formation via condensation reactions. Reaction conditions (temperature, solvent, catalysts) must be optimized to prevent side reactions, such as premature deprotection or isomerization .
- Analytical Validation : Confirm intermediates and final product purity using HPLC (High-Performance Liquid Chromatography) and ¹H/¹³C NMR spectroscopy to verify stereochemistry and functional group integrity .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Experimental Design : Conduct accelerated stability studies using a split-plot design (as in agricultural chemistry studies ), where pH (3–9) and temperature (4–50°C) are independent variables. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products.
- Data Interpretation : Compare degradation kinetics using Arrhenius equations to predict shelf-life under standard laboratory conditions .
Q. What spectroscopic techniques are most effective for characterizing the compound’s tautomeric forms?
- Methodology : Use a combination of FT-IR (to detect N–H and O–H stretches) and ¹⁵N NMR to resolve tautomeric equilibria between the imino and enamine forms. Solvent polarity effects should be tested (e.g., DMSO vs. chloroform) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Approach : Perform density functional theory (DFT) calculations to map electron density around the bromine atom and adjacent functional groups. Compare predicted reaction pathways (e.g., SN2 vs. elimination) with experimental outcomes using kinetic isotope effects or substituent variation studies .
- Validation : Cross-reference computational results with experimental data from X-ray crystallography (if available) to confirm bond angles and charge distribution .
Q. What strategies resolve contradictions in observed biological activity across in vitro vs. in vivo models?
- Hypothesis Testing : Design a tiered assay system:
- Tier 1 : Screen for antimicrobial activity in vitro using standardized MIC (Minimum Inhibitory Concentration) assays.
- Tier 2 : Evaluate pharmacokinetics (e.g., bioavailability, metabolism) in rodent models to identify discrepancies caused by metabolic degradation or poor membrane permeability .
Q. How does the tetrahydro-2H-pyran (THP) protecting group influence the compound’s intermolecular interactions in crystal packing?
- Methodology : Perform single-crystal X-ray diffraction studies to analyze hydrogen-bonding networks and van der Waals interactions. Compare with analogs lacking the THP group to isolate its steric and electronic contributions .
- Theoretical Framework : Link findings to supramolecular chemistry principles, such as Kitaigorodskii’s packing index, to predict crystallization behavior .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?
- Design : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Incorporate hierarchical Bayesian models to account for variability across biological replicates .
Q. How can environmental fate studies be structured to assess the compound’s persistence in aquatic systems?
- Phase 1 : Measure logP (octanol-water partition coefficient) and hydrolysis rates.
- Phase 2 : Simulate biodegradation in microcosms with sediment-water systems, tracking residues via GC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
